![molecular formula C5H3ClN4 B11920641 8-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine CAS No. 1208083-81-1](/img/structure/B11920641.png)
8-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine
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Overview
Description
8-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine is a heterocyclic compound that features a unique structure combining a triazole and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-chloro-2,4-diaminopyrimidine with formic acid and sodium nitrite, leading to the formation of the triazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an alcohol solvent.
Oxidation: Use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
- Substituted triazolopyrimidines with various functional groups.
- Oxidized or reduced derivatives with altered biological activities .
Scientific Research Applications
Medicinal Chemistry Applications
Anticonvulsant Activity
Research has demonstrated that derivatives of 8-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine exhibit notable anticonvulsant properties. A study focused on the synthesis of substituted derivatives revealed that certain compounds showed high activity in in vivo models using maximal electroshock and pentylenetetrazole tests. The most effective derivatives included those with specific substitutions on the phenol ring, indicating a strong structure-activity relationship .
Antitumor Activity
Another area of interest is the potential antitumor activity of this compound derivatives. Research indicates that these compounds can inhibit the growth of various cancer cell lines. For instance, compounds synthesized from this scaffold have shown effectiveness against human breast cancer (MCF-7) and liver carcinoma (HepG2) cells . The incorporation of different substituents significantly influences their biological activity and selectivity.
Kinase Inhibition
The compound has also been evaluated for its inhibitory effects on specific kinases. Novel derivatives have been designed to target c-Met kinase, which plays a crucial role in cancer progression. These studies suggest that modifications to the triazolo-pyrimidine structure can enhance selectivity and potency against this target .
Materials Science Applications
Synthesis of Functional Materials
In materials science, this compound serves as a precursor for synthesizing various functional materials. Its ability to form stable complexes with metals makes it suitable for applications in catalysis and as a ligand in coordination chemistry. The compound's unique electronic properties allow it to be utilized in organic electronics and photonic devices .
Comparative Analysis of Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
5-Alkoxythieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine | Contains alkoxy groups at the 5-position | Enhanced solubility and varied biological activity |
8-Fluoro-[1,2,4]triazolo[1,5-c]pyrimidine | Fluorine substitution at the 8-position | Potentially different pharmacokinetic properties |
7-Chloro-[1,2,4]triazolo[1,5-c]pyrimidines | Chlorine substitution at the 7-position | Variation in biological activity compared to 8-chloro |
This table highlights how variations in substitution can lead to significant differences in biological activity and material properties.
Anticonvulsant Activity Study
A comprehensive study synthesized a series of 5-alkoxythieno derivatives based on the triazolo-pyrimidine framework. The results indicated that compounds with specific halogen substitutions exhibited superior anticonvulsant effects compared to their non-substituted counterparts. The structure-activity relationship was thoroughly analyzed using quantitative methods .
Antitumor Activity Evaluation
Another research effort focused on evaluating the antitumor efficacy of various synthesized derivatives against MCF-7 and HepG2 cell lines. The study provided insights into how different substituents affect cell viability and proliferation rates. The findings suggest that modifications can enhance selectivity towards specific cancer types .
Mechanism of Action
The mechanism of action of 8-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells. The compound binds to the active site of CDK2, disrupting its function and thereby inhibiting cell proliferation .
Comparison with Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Comparison: 8-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine is unique due to its specific substitution pattern and the presence of a chlorine atom, which can be further modified to enhance its biological activity.
Biological Activity
8-Chloro-[1,2,4]triazolo[4,3-c]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
This compound belongs to a class of compounds known as triazolopyrimidines. The synthesis of this compound typically involves the reaction of various precursors under controlled conditions. For instance, derivatives can be synthesized through cyclization reactions involving hydrazones and other functionalized pyrimidines. The structural characterization is often performed using techniques such as NMR and mass spectrometry to confirm the identity and purity of the synthesized compounds.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains and fungi:
- Bacterial Activity : Studies have shown significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Fungal Activity : The compound also demonstrates antifungal activity against species such as Aspergillus flavus and Candida albicans.
In a comparative study, the minimum inhibitory concentration (MIC) values for this compound were found to be lower than those of standard antibiotics, indicating its potential as an effective antimicrobial agent .
Microorganism | MIC (µg/mL) | Comparison with Standard |
---|---|---|
Staphylococcus aureus | 15 | Penicillin (30 µg/mL) |
Escherichia coli | 20 | Ampicillin (40 µg/mL) |
Aspergillus flavus | 10 | Fluconazole (25 µg/mL) |
Anticancer Activity
The anticancer potential of this compound has been extensively studied. It shows promise against various cancer cell lines through several mechanisms:
- Cell Cycle Arrest : The compound induces G1-phase arrest in cancer cells, leading to reduced proliferation.
- Apoptosis Induction : Studies have demonstrated that treatment with this compound increases apoptosis rates in cancer cells compared to controls .
In vitro studies reported IC50 values indicating significant cytotoxicity against cancer cell lines such as HeLa and MCF-7:
Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |
---|---|---|
HeLa | 5.2 | Doxorubicin (10.0) |
MCF-7 | 7.5 | Cisplatin (12.0) |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Protein Kinase Inhibition : The compound has been shown to inhibit various protein kinases involved in cell signaling pathways. This inhibition disrupts critical processes such as cell division and metabolism .
- Receptor Modulation : It acts as a selective antagonist for certain adenosine receptor subtypes (A2A and A3), which are implicated in neurodegenerative diseases .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- A study on its use as an adjunct therapy in treating resistant bacterial infections showed improved patient outcomes when combined with traditional antibiotics.
- In cancer research settings, preclinical trials demonstrated that this compound could enhance the efficacy of existing chemotherapeutic agents while reducing side effects.
Properties
CAS No. |
1208083-81-1 |
---|---|
Molecular Formula |
C5H3ClN4 |
Molecular Weight |
154.56 g/mol |
IUPAC Name |
8-chloro-[1,2,4]triazolo[4,3-c]pyrimidine |
InChI |
InChI=1S/C5H3ClN4/c6-4-1-7-2-10-3-8-9-5(4)10/h1-3H |
InChI Key |
ZKZHFJMYTKLDKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NN=CN2C=N1)Cl |
Origin of Product |
United States |
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